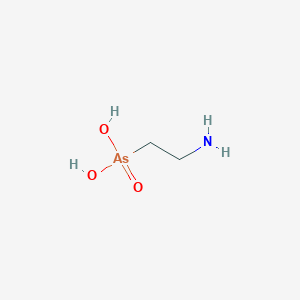

2-Aminoethylarsonic acid

Description

Properties

CAS No. |

121769-90-2 |

|---|---|

Molecular Formula |

C2H8AsNO3 |

Molecular Weight |

169.01 g/mol |

IUPAC Name |

2-aminoethylarsonic acid |

InChI |

InChI=1S/C2H8AsNO3/c4-2-1-3(5,6)7/h1-2,4H2,(H2,5,6,7) |

InChI Key |

BWJNQNUSFBJWOA-UHFFFAOYSA-N |

SMILES |

C(C[As](=O)(O)O)N |

Canonical SMILES |

C(C[As](=O)(O)O)N |

Other CAS No. |

121769-90-2 |

Synonyms |

2-aminoethylarsonic acid |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Aminoethylarsonic Acid

Established Synthetic Pathways to 2-Aminoethylarsonic Acid

A well-documented and frequently cited method for preparing this compound involves a two-step process that begins with commercially available starting materials. This route constitutes a novel procedure for creating primary amines from haloalkanes. nih.gov

The final and critical step in the established synthesis is the oxidative cleavage of the intermediate compound, 2-[(2-hydroxyethyl)amino]ethylarsonic acid. nih.govmicrobiologyresearch.org This conversion is accomplished through treatment with periodate (B1199274), which selectively oxidizes the intermediate to yield the primary amine, this compound. nih.govnih.gov This oxidative step is crucial for removing the hydroxyethyl (B10761427) group and forming the desired primary amino group on the ethylarsonic acid backbone. microbiologyresearch.org

The synthesis begins with the reaction between 2-Chloroethylarsonic acid and 2-aminoethanol (also known as ethanolamine). nih.govnih.gov In this initial step, the chloride atom of 2-chloroethylarsonic acid is displaced by the amino group of 2-aminoethanol. nih.gov This reaction is typically conducted at an elevated temperature, for example, 70°C, to facilitate the nucleophilic substitution. nih.gov The product of this reaction is the direct precursor needed for the subsequent oxidation step: 2-[(2-hydroxyethyl)amino]ethylarsonic acid (HO-CH2-CH2-NH-CH2-CH2-AsO3H2). microbiologyresearch.org This method has been utilized to prepare this compound for various research purposes, including its use as a structural analogue of taurine (B1682933) and ethanolamine (B43304) phosphate (B84403) in biochemical studies. nih.govnih.gov

| Reaction Step | Reactants | Key Conditions | Product |

| 1 | 2-Chloroethylarsonic acid, 2-Aminoethanol | 70°C | 2-[(2-hydroxyethyl)amino]ethylarsonic acid |

| 2 | 2-[(2-hydroxyethyl)amino]ethylarsonic acid | Treatment with periodate | This compound |

Development of Alternative and Novel Synthetic Approaches for Functional Analogues

While the established pathway to this compound is effective, the broader field of organoarsenic chemistry has seen significant development in creating novel synthetic approaches, particularly for functional analogues. These efforts are often driven by the need to create new molecular structures for specific applications and to circumvent the use of highly toxic and volatile precursors, a historical challenge in organoarsenic chemistry. researchgate.netnih.gov

Researchers have developed routes to synthesize a variety of organoarsenic compounds from non-volatile inorganic precursors using "nonvolatile intermediate transformation (NIT)" methods. nih.gov These methods often involve the preparation of cyclooligoarsines, which serve as safer intermediates for accessing functional organoarsenic compounds, including arsenic-containing π-conjugated molecules and polymers. researchgate.netnih.gov

For instance, the synthesis of 3-Aminopropylarsonic acid, a higher homologue of this compound, involves a different synthetic strategy starting from 3-chloropropan-1-ol, which is treated successively with alkaline arsenite, sulfur dioxide, and thionyl chloride to form dichloro(3-chloropropyl)arsine as a key intermediate. psu.edu Furthermore, the synthesis of arsonolipids, which are arsenic analogues of phospholipids, demonstrates the creation of more complex functional analogues. One method involves the reduction of 1,2-dihydroxypropyl-3-arsonic acids with thiophenol to give thioarsonous acid esters, which are then acylated with fatty acid chlorides to produce the final arsonolipid. tandfonline.com These examples highlight the adaptability of synthetic strategies to produce a range of organoarsonic acids with varied functional groups and chain lengths.

Exploration of Precursor Reactivity and Selectivity in Organoarsonic Acid Synthesis

The synthesis of organoarsonic acids is fundamentally governed by the reactivity of the arsenic-containing precursors and the selectivity of the reactions employed. Arsenic typically exists in oxidation states (III) and (V), and this property dictates the types of compounds that can be formed. wikipedia.org

The synthesis of phenylarsonic acids, for example, can be achieved through the Bechamp reaction, which involves the reaction of arsenic acid with anilines. usa-journals.com In contrast, the preparation of many aliphatic organoarsenic(III) compounds relies on the alkylation of arsenic trichloride (B1173362) (AsCl₃) and its derivatives using highly reactive organolithium and Grignard reagents. wikipedia.org The choice of precursor is critical; historical synthetic routes often required volatile and toxic arsenic precursors, which has spurred the development of safer alternatives. nih.gov

The reactivity of precursors also influences reaction yields and product purity. In the synthesis of arsonolipids, for example, the yield of long-chain products is significantly higher when using thioarsenite precursors compared to methods involving the acylation of arsonic acid salts. tandfonline.com This is attributed to the different reactivity and solubility of the intermediates. The selectivity of a reaction is also paramount, as seen in the periodate oxidation step for this compound synthesis, which specifically cleaves the C-N bond of the secondary amine intermediate without disrupting the stable carbon-arsenic bond. Understanding and controlling the reactivity and selectivity of organoarsenic precursors remain central to the successful synthesis of compounds like this compound and the ongoing development of novel functional organoarsenic chemistry. researchgate.net

Biochemical Transformations and Metabolism of 2 Aminoethylarsonic Acid

Microbial Catabolism of 2-Aminoethylarsonic Acid

The microbial breakdown of this compound has been notably studied in Pseudomonas aeruginosa, a bacterium known for its metabolic versatility. This organism provides a clear model for understanding the key enzymatic steps and regulatory mechanisms involved in the catabolism of this organoarsenical compound.

Research has demonstrated that Pseudomonas aeruginosa can utilize this compound as a sole source of nitrogen for growth. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This capability highlights the bacterium's ability to recognize and process the amino group of the molecule, thereby incorporating it into its nitrogen metabolism. However, the growth observed when this compound is the only nitrogen source is reportedly slower compared to growth with other nitrogen sources like alanine (B10760859) or ammonium (B1175870) chloride. nih.govmicrobiologyresearch.org This reduced growth rate may be attributed to the slower induction of the necessary permease and aminotransferase enzymes. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

The central enzyme in the catabolism of this compound is 2-aminoethylphosphonate aminotransferase (AEP-aminotransferase), also referred to as (2-aminoethyl)phosphonate:pyruvate (B1213749) aminotransferase. microbiologyresearch.orgqmul.ac.ukwikipedia.org This pyridoxal-phosphate dependent enzyme is responsible for the initial step in the breakdown pathway of AEP. wikipedia.orgnih.govebi.ac.uk Studies have confirmed that this compound can act as a substrate for this enzyme, effectively mimicking the natural substrate, AEP. nih.govmicrobiologyresearch.orgqmul.ac.uk The enzyme catalyzes a transamination reaction, transferring the amino group from this compound to an amino group acceptor, typically pyruvate. nih.govmicrobiologyresearch.orgnih.gov

The action of AEP-aminotransferase on this compound results in a stoichiometric reaction that generates two primary metabolites: L-alanine and 2-arsonoacetaldehyde. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org In this reaction, pyruvate accepts the amino group from this compound, thereby being converted to alanine. The remaining portion of the this compound molecule is released as 2-arsonoacetaldehyde. This process effectively cleaves the carbon-nitrogen bond, allowing the bacterium to access the nitrogen for its metabolic needs.

The presence of this compound in the growth medium can induce the synthesis of AEP-aminotransferase in Pseudomonas aeruginosa. nih.govmicrobiologyresearch.org This indicates that the regulatory systems governing the expression of the AEP metabolic pathway recognize this compound as an effector molecule. The induction of the enzyme, along with the permease responsible for its uptake, is a crucial prerequisite for the catabolism of the compound. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org However, the induction process by this compound appears to be less efficient or slower compared to the induction by AEP, which contributes to the observed lower growth rates. nih.govmicrobiologyresearch.org

Analogous Interactions within Broader Organoarsenical Biotransformation Pathways

The metabolism of this compound serves as a compelling example of metabolic crosstalk, where an xenobiotic compound is processed by an existing enzymatic pathway due to structural similarity to a natural metabolite.

The metabolic parallels between this compound and AEP are extensive and have been the subject of comparative studies. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org Both compounds are transported into the bacterial cell via the same uptake system. nih.govmicrobiologyresearch.org Research has shown that the uptake system for AEP is competitively inhibited by this compound. nih.govmicrobiologyresearch.org Furthermore, both compounds act as substrates for AEP-aminotransferase, although with different affinities. nih.govmicrobiologyresearch.org The kinetic parameters reveal a similar Michaelis constant (Km) for both substrates, indicating a comparable binding affinity to the enzyme's active site. nih.govmicrobiologyresearch.org

| Parameter | This compound (AEA) | 2-Aminoethylphosphonic Acid (AEP) | Reference |

| Km (AEP-aminotransferase) | 4 mM | 3.85 mM | nih.govmicrobiologyresearch.org |

| Ki (for AEP uptake system) | 18 µM | - | nih.govmicrobiologyresearch.org |

| Km (AEP uptake system) | - | 6 µM | nih.govmicrobiologyresearch.org |

These comparative data underscore the close structural and functional relationship between this compound and AEP in the context of microbial metabolism. The ability of the arsenical to interact with the transport and enzymatic machinery for the phosphonate (B1237965) provides a clear mechanism for its entry into and subsequent breakdown within the bacterial cell.

Implications for the Environmental Arsenic Methylation Cycle

While direct evidence detailing the role of this compound in the environmental arsenic methylation cycle is not extensively documented, its microbial metabolism provides a basis for speculation. The arsenic methylation cycle involves the microbial transformation of inorganic arsenic into various methylated organic forms. This process is a key component of the biogeochemical cycling of arsenic.

The microbial degradation of this compound results in the formation of 2-arsonoacetaldehyde. confex.comnih.gov The subsequent fate of this arsenic-containing aldehyde in the environment is not well understood. However, it is plausible that 2-arsonoacetaldehyde could be further metabolized by other microorganisms, potentially leading to the cleavage of the carbon-arsenic bond and the release of inorganic arsenic. This released inorganic arsenic could then become available for microbial methylation processes, thereby indirectly linking the metabolism of this compound to the arsenic methylation cycle.

Speculated Roles in Microbial Organoarsenic Natural Product Biosynthesis

The biosynthesis of complex organoarsenic natural products by microorganisms is a fascinating area of research. While the direct incorporation of this compound into such molecules has not been reported, its structural characteristics suggest potential, albeit speculative, roles.

Many biosynthetic pathways for natural products involve the modification of primary metabolites. The microbially produced 2-arsonoacetaldehyde, derived from this compound, could theoretically serve as a precursor for the synthesis of more complex organoarsenic compounds. Aldehydes are reactive functional groups that can participate in various enzymatic C-C bond-forming reactions, such as aldol (B89426) additions, which are common in natural product biosynthesis.

The structural analogy to 2-aminoethylphosphonic acid (AEP), a known precursor for phosphonolipids and other phosphonate natural products, further fuels this speculation. It is conceivable that in environments where this compound is present, microorganisms might have evolved enzymatic machinery to utilize it in a manner analogous to AEP, leading to the formation of "arsono-analogs" of known phosphonate natural products. However, without direct experimental evidence, these proposed roles remain hypothetical and highlight a potential area for future research in the field of microbial organoarsenic biosynthesis.

Enzymatic Interactions and Molecular Recognition of 2 Aminoethylarsonic Acid

Substrate Specificity and Kinetic Parameters of AEP-aminotransferase for 2-Aminoethylarsonic Acid

This compound (AEA) serves as a substrate for 2-aminoethylphosphonate (AEP)-aminotransferase. This enzyme catalyzes the transamination of AEP to phosphonoacetaldehyde. When interacting with AEA, the enzyme facilitates a stoichiometric reaction that produces alanine (B10760859) and 2-arsonoacetaldehyde nih.gov. The affinity of AEP-aminotransferase for this compound has been quantified, with studies determining its Michaelis constant (Km). The Km value for this compound is approximately 4 mM, which is comparable to the enzyme's affinity for its natural substrate, 2-aminoethylphosphonate, which has a Km of 3.85 mM nih.gov. In vivo studies with Pseudomonas aeruginosa have shown that the organism can utilize this compound as a sole nitrogen source, indicating that it is catabolized by the AEP-aminotransferase pathway nih.gov.

Table 1: Kinetic Parameters of AEP-aminotransferase

| Substrate | Michaelis Constant (Km) |

|---|---|

| This compound | 4 mM |

| 2-Aminoethylphosphonate | 3.85 mM |

Competitive Inhibition of 2-Aminoethylphosphonate Uptake Systems by this compound and its Homologues

The structural similarity between this compound and 2-aminoethylphosphonate extends to their interaction with cellular transport systems. Research has demonstrated that this compound acts as a competitive inhibitor of the uptake system for 2-aminoethylphosphonate in Pseudomonas aeruginosa nih.gov. This inhibition is not exclusive to this compound; its homologue, 3-aminopropylarsonic acid, exhibits the same inhibitory effect. Both compounds competitively inhibit the AEP uptake system, which has a Km of 6 µM for its natural substrate nih.gov. The inhibition constant (Ki) for both this compound and 3-aminopropylarsonic acid has been determined to be 18 µM nih.gov. This competitive inhibition can impact the growth of the bacterium when 2-aminoethylphosphonate is the sole nitrogen source nih.gov.

Table 2: Inhibition of 2-Aminoethylphosphonate (AEP) Uptake System

| Compound | Type of Inhibition | Inhibition Constant (Ki) | AEP Uptake System Km |

|---|---|---|---|

| This compound | Competitive | 18 µM | 6 µM |

| 3-Aminopropylarsonic acid | Competitive | 18 µM | 6 µM |

Interaction with Ethanolamine-Phosphate Cytidylyltransferase Activity

Investigations into the role of this compound as an analogue of ethanolamine (B43304) phosphate (B84403) have revealed significant interactions with ethanolamine-phosphate cytidylyltransferase.

This compound can act as a substrate for ethanolamine-phosphate cytidylyltransferase, functioning as a cytidylyl acceptor in place of ethanolamine phosphate nih.govnih.govnih.gov. The enzymatic reaction is expected to form a mixed anhydride (B1165640) of the arsonic acid. However, such products are characteristically unstable and undergo spontaneous hydrolysis nih.govnih.govnih.gov. This hydrolysis results in the regeneration of the original substrate analogue, this compound, and the formation of cytidine (B196190) monophosphate (CMP) nih.govnih.govnih.gov. The observation of CMP production confirms that this compound effectively endows the enzyme with CTP pyrophosphatase activity nih.govnih.govnih.gov.

The kinetic parameters of ethanolamine-phosphate cytidylyltransferase with this compound as a substrate have been characterized. The limiting velocity (Vmax) of the reaction with this compound is approximately 90% of that observed with the natural substrate, ethanolamine phosphate nih.govnih.govnih.gov. The Michaelis constant (Km) for this compound in this reaction is below 20 mM nih.govnih.govnih.gov.

Table 3: Kinetic Characterization with Ethanolamine-Phosphate Cytidylyltransferase

| Substrate | Michaelis Constant (Km) | Relative Limiting Velocity (Vmax) |

|---|---|---|

| This compound | < 20 mM | ~90% of Ethanolamine phosphate |

| Ethanolamine phosphate | - | 100% (Reference) |

Modulation of Mitochondrial Ion Transport Systems

The influence of arsenicals on mitochondrial functions, including ion transport, is an area of active research.

While certain arsenic compounds, such as arsenite, have been shown to affect mitochondrial calcium transport, specific research detailing the direct inhibition of basal calcium uptake by this compound is not available in the provided search results. The mitochondrial calcium uniporter is a key channel responsible for calcium uptake into the mitochondria, a process that can be influenced by various inhibitors nih.govnih.gov. However, the direct interaction and inhibitory effect of this compound on this specific transport system have not been explicitly documented in the available literature.

Receptor Binding Profiles and Analogy to Taurinergic Agents

This compound (AEA) has been identified as a structural analogue of taurine (B1682933), exhibiting a notable affinity for taurine binding sites. Research conducted on synaptic membranes from rabbit brain has demonstrated that AEA can displace the binding of radiolabeled taurine ([3H]taurine). In these studies, AEA exhibited a potent displacement activity, with a reported inhibition constant (Ki) of 0.13 μM. epa.govnih.gov This indicates a high affinity of AEA for the taurine binding sites.

Further investigations into the receptor binding profile of this compound have sought to determine its specificity. These studies have revealed that while AEA effectively interacts with taurine binding sites, it does not show significant affinity for the major inhibitory neurotransmitter receptors, the GABAA and GABAB receptors. epa.govnih.gov This lack of interaction with the GABAergic system is a key characteristic that distinguishes it as a specific taurinergic agent. epa.govnih.gov

The selective binding to taurine sites, coupled with its inertness at GABA receptors, supports the classification of this compound as a taurinergic compound. Such agents are valuable tools in neuroscience research for investigating the specific physiological roles of taurine and its receptors in the central nervous system, independent of the GABAergic system. nih.gov The distinct receptor binding profile of AEA underscores its utility as a probe to explore the functions of taurine-mediated cellular processes.

Interactive Data Table: Receptor Binding Affinity of this compound

| Compound | Ligand Displaced | Receptor/Binding Site | Inhibition Constant (Ki) |

| This compound (AEA) | [3H]taurine | Taurine Binding Site | 0.13 μM |

| This compound (AEA) | [3H]muscimol | GABAA Receptor | No significant interaction |

| This compound (AEA) | [3H]GABA | GABAB Receptor | No significant interaction |

Environmental Biogeochemistry and Ecological Dynamics of Organoarsonates

Biogeochemical Cycling of Organoarsenicals in Aquatic and Terrestrial Ecosystems

The biogeochemical cycling of organoarsenicals like 2-Aminoethylarsonic acid involves a series of transformation and transportation processes that dictate their environmental persistence and bioavailability. Both microorganisms and abiotic environmental factors play crucial roles in these cycles.

Microorganisms are primary drivers in the transformation and speciation of arsenic in the environment. Certain microbes can utilize organoarsenicals as a source of essential nutrients, leading to the transformation of these compounds.

A notable example of microbial interaction with this compound is its utilization by the bacterium Pseudomonas aeruginosa. Research has shown that this bacterium can use this compound as a sole source of nitrogen for growth nih.gov. The metabolism of this compound in P. aeruginosa is initiated by its transport into the cell. The uptake system for the structurally similar natural compound, 2-aminoethylphosphonic acid (AEP), is competitively inhibited by this compound nih.gov.

Once inside the cell, this compound is acted upon by the enzyme AEP-aminotransferase. This enzyme facilitates a transamination reaction, generating alanine (B10760859) and 2-arsonoacetaldehyde as products in a stoichiometric manner nih.gov. The in vivo catabolism of this compound by AEP-aminotransferase is efficient once the enzyme is induced nih.gov. However, the growth of P. aeruginosa on this compound is observed to be slower compared to other nitrogen sources, which may be attributed to the slow induction of the necessary permease and aminotransferase enzymes nih.gov.

| Enzyme/Transport System | Substrate | Michaelis-Menten Constant (Km) / Inhibition Constant (Ki) | Organism |

| AEP Uptake System | This compound | Ki = 18 µM | Pseudomonas aeruginosa |

| AEP-aminotransferase | This compound | Km = 4 mM | Pseudomonas aeruginosa |

| AEP-aminotransferase | 2-Aminoethylphosphonic acid | Km = 3.85 mM | Pseudomonas aeruginosa |

Natural Occurrence and Anthropogenic Contributions to Organoarsenical Presence

Information regarding the natural occurrence of this compound is scarce, suggesting it is not a common naturally occurring organoarsenical. Its presence in the environment would more likely be due to anthropogenic activities. The synthesis of this compound has been described in scientific literature, for instance, from 2-chloroethylarsonic acid nih.gov. Such synthetic routes indicate its availability for research and potentially other specialized applications, which could lead to its localized release into the environment. However, widespread industrial use or significant environmental contamination by this compound has not been documented.

Mechanisms of Carbon-Arsenic Bond Cleavage in Microbial Systems

The cleavage of the carbon-arsenic (C-As) bond is a critical step in the degradation of organoarsenicals, as it leads to the formation of inorganic arsenic, which has different toxicity and mobility characteristics. While direct studies on the enzymatic cleavage of the C-As bond in this compound are limited, research on other organoarsenicals provides insight into the potential mechanisms.

For example, a Gram-negative bacterium, strain ASV2, isolated from activated sludge has been shown to utilize arsonoacetate as its sole carbon and energy source, cleaving the C-As bond and releasing inorganic arsenate nih.gov. The C-As bond cleavage activity in this organism is inducible in the presence of arsonoacetate. Although the substrate specificity of the enzyme system in ASV2 was found to be limited, also acting on arsonochloroacetate, it provides a model for the microbial breakdown of the C-As bond in alkylarsonic acids nih.gov. It is plausible that similar enzymatic systems, potentially with broader substrate specificity, could be responsible for the degradation of this compound in microbial communities. The initial step in such a degradation pathway would likely involve an enzyme that specifically recognizes and cleaves the C-As bond, releasing the ethylamine (B1201723) moiety and inorganic arsenic.

Advanced Analytical Methodologies for 2 Aminoethylarsonic Acid Research

Chromatographic Techniques for Separation and Speciation Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures. For arsenic speciation, hyphenated techniques that couple a separation method with a highly sensitive detector are indispensable.

High-Performance Liquid Chromatography (HPLC) with Coupled Detectors (e.g., Inductively Coupled Plasma Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for the speciation of arsenic compounds. nih.govnih.govresearchgate.netthermofisher.com This method combines the robust separation capabilities of HPLC with the element-specific, highly sensitive detection of ICP-MS. thermofisher.com

The separation of arsenic species, including 2-Aminoethylarsonic acid, is typically achieved using ion-exchange chromatography. nih.govnih.gov Given the presence of the arsonic acid group (-AsO(OH)₂), which is anionic under neutral or basic conditions, anion-exchange columns are commonly employed. nih.govresearchgate.net The separation is based on the differential affinity of various arsenic species for the stationary phase. A gradient elution, often using a mobile phase like ammonium (B1175870) carbonate at a controlled pH, allows for the sequential elution of different arsenic compounds from the column. nih.govnih.gov

Following separation, the eluent from the HPLC column is introduced directly into the ICP-MS system. The sample is nebulized, and the resulting aerosol is transported into the high-temperature argon plasma, where molecules are atomized and ionized. The ICP-MS then separates ions based on their mass-to-charge ratio, providing exceptional sensitivity and specificity for arsenic at mass 75 (⁷⁵As). This allows for the quantification of arsenic-containing compounds at trace and ultra-trace levels, with detection limits often in the nanogram-per-liter (ng/L) or even picogram-per-gram (pg/g) range. thermofisher.comnih.gov The method's robustness allows for its application in various matrices, including environmental and biological samples. nih.govnih.govnih.gov

Below is a table summarizing typical HPLC-ICP-MS parameters used for arsenic speciation analysis, which would be applicable for the analysis of this compound.

Table 1: Typical HPLC-ICP-MS Operating Parameters for Arsenic Speciation

| Parameter | Setting | Reference |

|---|---|---|

| HPLC System | ||

| Column | Anion-Exchange (e.g., Hamilton PRP-X100) | nih.govanalytik-jena.com |

| Mobile Phase | Gradient of Ammonium Carbonate ((NH₄)₂CO₃) | nih.govnih.govanalytik-jena.com |

| pH | ~8.5 - 9.2 | nih.govnih.gov |

| Flow Rate | 1.0 - 1.25 mL/min | analytik-jena.com |

| Injection Volume | 20 - 100 µL | analytik-jena.com |

| Column Temperature | 30 °C | nih.gov |

| ICP-MS System | ||

| RF Power | 1100 - 1550 W | |

| Plasma Gas Flow | 9.0 - 15 L/min | analytik-jena.com |

| Nebulizer Gas Flow | 0.9 - 1.1 L/min | analytik-jena.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution and definitive mass-based identification. mdpi.com However, its application is generally limited to compounds that are volatile and thermally stable. This compound, like other amino acids and polar organoarsenic compounds, is non-volatile due to its polar amino and arsonic acid functional groups. sigmaaldrich.commdpi.com

Therefore, a critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the non-volatile analyte into a volatile and thermally stable derivative. sigmaaldrich.commdpi.com This process involves reacting the polar functional groups with a derivatizing reagent to replace active hydrogens with nonpolar moieties. sigmaaldrich.com Common derivatization strategies applicable to this compound would include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the -NH₂ and -AsO(OH)₂ groups to form less polar and more volatile tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.commdpi.com

Esterification followed by Acylation: A two-step process where the arsonic acid group is first esterified (e.g., with methanol), and the amino group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.net

Once derivatized, the sample is injected into the GC, where separation occurs in a capillary column based on the boiling points and polarities of the derivatives. mdpi.com The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for compound identification. sigmaaldrich.com

Table 2: Common Derivatization Approaches for GC-MS Analysis of Polar Compounds

| Derivatization Method | Reagent(s) | Target Functional Groups | Reference |

|---|---|---|---|

| Silylation | MTBSTFA w/ 1% t-BDMCS | Amino (-NH₂), Hydroxyl (-OH), Carboxyl (-COOH), Arsonic Acid (-AsO(OH)₂) | mdpi.com |

| Chloroformate Alkylation | Ethyl Chloroformate (ECF) / Methanol | Amino (-NH₂) | mdpi.comnih.gov |

Electrophoretic Methods for Separation and Characterization

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly well-suited for charged species like this compound and offer alternative separation mechanisms to chromatography.

Paper Electrophoresis for Compound Mobility Studies

Paper electrophoresis is a fundamental and accessible technique used to study the migration of charged molecules. The principle is based on the separation of charged particles on a strip of filter paper saturated with a buffer solution when an electric field is applied. nih.gov The migration of an ion is governed by its charge-to-mass ratio; highly charged, smaller ions move faster.

For this compound, which is an amphoteric compound possessing a basic amino group (-NH₂) and an acidic arsonic acid group (-AsO(OH)₂), its net charge is highly dependent on the pH of the surrounding buffer.

In a highly acidic buffer (low pH), the amino group will be protonated (-NH₃⁺), and the arsonic acid group will be neutral, resulting in a net positive charge and migration towards the cathode (negative electrode).

In a highly alkaline buffer (high pH), the arsonic acid group will be deprotonated (-AsO(O⁻)₂), and the amino group will be neutral, resulting in a net negative charge and migration towards the anode (positive electrode).

At its isoelectric point (pI), the compound will have no net charge and will not migrate in the electric field.

By conducting experiments across a range of buffer pH values and measuring the direction and distance of migration, paper electrophoresis can be used to determine the isoelectric point of this compound and provide valuable information about its charge characteristics and mobility in solution. nih.gov

Capillary Electrophoresis (CE) with Advanced Detection (e.g., Laser-Induced Fluorescence, Mass Spectrometry)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages, including extremely high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov Separations are performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.govnih.gov

When applied to the analysis of this compound and other organoarsenicals, CE can effectively separate species based on their different electrophoretic mobilities. nih.govnih.gov The composition, concentration, and pH of the BGE are critical parameters that are optimized to achieve baseline separation of target analytes. nih.govutas.edu.au

Coupling CE with advanced detectors enhances its analytical power:

CE-MS: Hyphenating CE with Mass Spectrometry provides both high-resolution separation and specific mass identification, making it a powerful tool for the speciation of arsenic compounds. nih.gov

CE-ICP-MS: This combination offers element-specific detection with extremely low detection limits, ideal for trace-level arsenic speciation in complex environmental and biological samples. nih.govnih.gov The use of specialized interfaces is required to effectively couple the low flow rates of CE to the nebulizer of the ICP-MS. nih.govnih.gov

CE with Laser-Induced Fluorescence (LIF): While this compound is not natively fluorescent, derivatization with a fluorescent tag would allow for highly sensitive detection using a LIF detector.

Table 3: Representative Capillary Electrophoresis Conditions for Arsenic Speciation

| Parameter | Setting | Reference |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm ID | nih.gov |

| Background Electrolyte (BGE) | Phosphate (B84403)/Borate buffer | nih.gov |

| BGE pH | 9.2 - 10.6 | nih.govutas.edu.au |

| Separation Voltage | +25 to +30 kV | nih.gov |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Advanced analytical techniques are indispensable for the detailed study of organoarsenical compounds like this compound. Spectroscopic and spectrometric methods provide profound insights into molecular structure, stereochemistry, and quantitative measurement, which are critical for understanding its biochemical behavior.

Mass Spectrometry (MS) Applications in Organoarsenical Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. For organoarsenical compounds, coupling liquid chromatography (LC) with mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a common approach.

In a typical LC-ESI-MS analysis of this compound, the compound is first separated from a complex matrix by LC. It then enters the ESI source where it is ionized, typically forming a protonated molecular ion [M+H]⁺. This ion is then guided into the mass analyzer. For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). wikipedia.org This process imparts internal energy to the ion, causing it to fragment in a predictable manner. The resulting fragment ions are then analyzed to piece together the molecule's structure. wikipedia.orgnih.gov

The fragmentation of this compound is expected to follow pathways common to amino acids and other small organic molecules, including the loss of small neutral molecules and cleavage of skeletal bonds. chemguide.co.uklibretexts.orgscienceready.com.aulibretexts.org Key fragmentation pathways would likely involve the neutral loss of water (H₂O) from the arsonic acid group, loss of ammonia (B1221849) (NH₃) from the amino group, and cleavage of the C-C and C-As bonds.

Table 1: Predicted Collision-Induced Dissociation (CID) Fragments of Protonated this compound ([M+H]⁺, m/z 172.0)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 172.0 | 155.0 | NH₃ (17.0) | [H₂C=CH-AsO(OH)₂ + H]⁺ |

| 172.0 | 154.0 | H₂O (18.0) | [H₂N-CH₂-CH₂-AsO(OH) + H]⁺ |

| 172.0 | 126.0 | H₂O + CO (46.0) | Not a primary expected fragment |

This table is based on established fragmentation principles of small organic molecules containing amino and acid functional groups. Actual fragmentation may vary based on instrumental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of molecules in solution. uobasrah.edu.iq It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq

For a molecule like this compound, a suite of NMR experiments would be used for complete structural assignment.

¹H NMR: This experiment identifies the chemically distinct protons in the molecule. For this compound, two signals corresponding to the two methylene (B1212753) (-CH₂-) groups are expected. Their chemical shifts are influenced by the adjacent amino (-NH₂) and arsonic acid (-AsO(OH)₂) groups. The proximity of these groups would likely cause the signals to appear as complex multiplets due to spin-spin coupling.

¹³C NMR: This experiment detects the carbon atoms in the molecule. A proton-decoupled ¹³C NMR spectrum would show two distinct signals for the two methylene carbons. bhu.ac.in The chemical shifts provide information about their electronic environment.

2D NMR Techniques: To unambiguously assign the signals and confirm the connectivity, two-dimensional NMR experiments are crucial. huji.ac.ilyoutube.comlibretexts.orgsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. For this compound, a cross-peak would be observed between the signals of the two adjacent methylene groups, confirming their connectivity. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It would definitively link each proton signal to its corresponding carbon signal in the ethyl backbone.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H₂N-C H₂- | ~3.1 | ~38 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, pH, and temperature.

Enzymatic Assay Methodologies for Biochemical Pathway Characterization

To understand the role of this compound in biological systems, it is essential to characterize the biochemical pathways in which it participates. Enzymatic assays are fundamental tools for this purpose, allowing researchers to identify enzymes that act on the compound and to quantify the kinetics of the reaction.

High-Performance Amino Acid Analysis for Reaction Product Quantification

A key step in characterizing an enzymatic pathway is identifying and quantifying the products of the reaction. When an enzymatic reaction involving this compound produces an amino acid, high-performance amino acid analysis is an ideal method for quantification. For instance, research has shown that in Pseudomonas aeruginosa, an aminotransferase can act on this compound as a substrate, producing alanine (B10760859) and 2-arsonoacetaldehyde.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific technique for separating and quantifying amino acids in a complex mixture. researchgate.net The most common methods involve pre-column derivatization to attach a chromophore or fluorophore to the amino acids, enhancing their detection. niscpr.res.innih.gov A widely used derivatizing agent for primary amines, such as alanine, is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. niscpr.res.intandfonline.comdiva-portal.org The resulting isoindole derivatives are highly fluorescent, allowing for very low detection limits. jascoinc.com

The analytical workflow for quantifying alanine production from an enzymatic reaction with this compound would be as follows:

Enzymatic Reaction: The enzyme (e.g., aminotransferase) is incubated with this compound and the appropriate co-substrates.

Sampling: Aliquots are removed from the reaction mixture at specific time points.

Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding acid or a denaturing agent.

Derivatization: The samples are mixed with OPA reagent to derivatize the primary amino acids present, including the product, alanine. sigmaaldrich.com

HPLC Analysis: The derivatized samples are injected into a reversed-phase HPLC system. The components are separated based on their hydrophobicity.

Detection and Quantification: A fluorescence detector measures the derivatized amino acids as they elute from the column. The amount of alanine is quantified by comparing the area of its corresponding peak to a calibration curve generated from known concentrations of an alanine standard. sigmaaldrich.comresearchgate.net

This method allows for the precise measurement of reaction rates and is essential for determining enzyme kinetic parameters like Kₘ and Vₘₐₓ.

Table 3: Representative HPLC Data for Quantification of Alanine

| Sample | Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Concentration (µM) |

|---|---|---|---|

| Alanine Standard (50 µM) | 6.52 | 1,250,000 | 50.0 |

| Alanine Standard (100 µM) | 6.51 | 2,510,000 | 100.0 |

| Reaction Time 0 min | 6.53 | 5,000 | 0.2 |

| Reaction Time 5 min | 6.52 | 630,000 | 25.2 |

This table presents hypothetical data to illustrate the quantification of an enzymatic reaction product over time using a standard curve.

Computational and Theoretical Investigations of 2 Aminoethylarsonic Acid

Molecular Modeling and Docking Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as 2-aminoethylarsonic acid, binds to the active site of a receptor, typically a protein or enzyme. frontiersin.org These simulations are crucial for understanding the basis of enzyme inhibition or substrate specificity, guiding the design of new inhibitors or drugs. mdpi.comnih.gov

While specific, detailed docking studies for this compound are not extensively published, its known interactions with enzymes in the 2-aminoethylphosphonic acid (AEP) metabolic pathway in Pseudomonas aeruginosa provide a clear basis for such computational analysis. nih.gov Experimental evidence shows that this compound functions as both a competitive inhibitor and a substrate for different enzymes in this pathway. nih.gov

Enzyme-Inhibitor Interactions: this compound has been shown to competitively inhibit the uptake system for AEP in P. aeruginosa. nih.gov In a molecular docking simulation, this would be investigated by building a homology model of the AEP transport protein and docking this compound into its predicted binding site. The simulation would aim to demonstrate that this compound and the natural substrate, AEP, occupy the same binding pocket. The calculated binding energy from the docking study would correlate with the experimentally determined inhibition constant (Ki). The model would likely reveal key interactions, such as hydrogen bonds and electrostatic interactions between the amino and arsonic acid groups of the inhibitor and residues within the enzyme's active site.

Enzyme-Substrate Interactions: Conversely, this compound acts as a substrate for the enzyme AEP-aminotransferase, which catalyzes its conversion to 2-arsonoacetaldehyde. nih.gov A docking study for this interaction would model how this compound fits into the enzyme's active site in a catalytically productive orientation. The simulation would identify the amino acid residues responsible for holding the substrate in place and facilitating the transamination reaction. nih.gov The computational results can help rationalize the experimentally observed Michaelis constant (Km), which is similar to that of the natural substrate, AEP. nih.gov

The following table summarizes the experimentally determined kinetic parameters for the interaction of this compound with enzymes from Pseudomonas aeruginosa, which serve as benchmarks for computational modeling studies. nih.gov

| Enzyme/System | Interaction Type | Parameter | Value (for this compound) | Value (for 2-Aminoethylphosphonic acid) |

|---|---|---|---|---|

| AEP Uptake System | Competitive Inhibition | Ki | 18 µM | N/A (Substrate) |

| AEP-Aminotransferase | Substrate Binding | Km | 4.0 mM | 3.85 mM |

Quantum Chemical Calculations for Reaction Mechanisms and Energetic Profiles of Transformations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. rsc.orgmdpi.com These methods can determine molecular geometries, reaction intermediates, transition states, and the energetic barriers associated with chemical transformations. nih.gov

For this compound, quantum chemical calculations can provide fundamental insights into its reactivity. While specific DFT studies on this molecule are not prominent in the literature, the methodology is well-established for analogous amino acids and organometallic compounds. nih.govresearchgate.net

A primary application would be to model the transamination reaction of this compound catalyzed by AEP-aminotransferase. nih.gov Theoretical calculations could map the entire reaction pathway, starting from the enzyme-substrate complex. This would involve:

Geometry Optimization: Determining the lowest-energy three-dimensional structures of the reactant (this compound), the product (2-arsonoacetaldehyde), and any reaction intermediates.

Transition State Searching: Identifying the high-energy transition state structures that connect the reactant, intermediates, and product. The structure of the transition state is critical for understanding how the reaction occurs.

Furthermore, these calculations can determine key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity, and the electrostatic potential map, which indicates regions susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

The table below illustrates the types of data that would be generated from a quantum chemical investigation into the transformation of this compound.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Molecular Geometry | The most stable 3D arrangement of atoms (bond lengths, bond angles). | Provides the foundational structure for all other calculations and docking studies. |

| Activation Energy (Ea) | The energy barrier for the transamination reaction. | Determines the theoretical rate of the enzymatic conversion to 2-arsonoacetaldehyde. |

| Reaction Enthalpy (ΔH) | The net energy change during the reaction. | Indicates if the transformation is energetically favorable (exothermic or endothermic). |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Electrostatic Potential Map | A visual representation of charge distribution on the molecule's surface. | Identifies reactive sites, such as the nucleophilic amino group and the electrophilic arsenic center. |

Simulation of Environmental Transport and Transformation Processes

Computational models are essential tools for predicting the environmental fate of chemical compounds, describing how they move and transform in ecosystems. researchgate.net These simulations integrate data on a chemical's properties with environmental parameters to forecast its distribution and persistence in air, water, and soil. nih.gov

For this compound, an organoarsenical compound, environmental fate modeling would focus on processes analogous to those studied for other organic arsenicals, such as monomethylarsonic acid (MMA), a component of some herbicides. researchgate.netnih.gov Key processes that would be simulated include:

Sorption and Sequestration: Arsenicals are known to bind strongly to soil components, particularly iron and aluminum oxides and clay minerals. researchgate.net Simulation models would use sorption coefficients (Kd) to predict how much this compound will be partitioned between the soil solid phase and pore water. This process reduces its mobility and bioavailability. researchgate.netnih.gov

Leaching and Transport: The fraction of the compound that remains dissolved in water can be transported through the soil profile, potentially reaching groundwater. Transport models simulate this movement based on soil type, rainfall, and the chemical's sorption characteristics.

Microbial Transformation: Like other organoarsenicals, this compound is likely subject to microbial metabolism. nih.govresearchgate.net This can include demethylation (or, in this case, cleavage of the ethylamine (B1201723) group) to form more toxic inorganic arsenic, or further methylation to other organic forms. researchgate.net Simulation software can model these transformation pathways and their rates to predict the concentration of various arsenic species over time. nih.gov

These models can be used for risk assessment, for example, by estimating the potential concentration of arsenic species in drinking water reservoirs over long-term simulations (e.g., 30 years) under specific application scenarios. researchgate.netnih.gov

The following table lists key parameters that would be required as inputs for a comprehensive simulation of the environmental transport and transformation of this compound.

| Parameter Category | Specific Parameter | Role in Simulation |

|---|---|---|

| Chemical Properties | Soil-Water Partition Coefficient (Kd) | Quantifies the extent of sorption to soil and sediment particles. |

| Water Solubility | Determines the maximum concentration that can be dissolved in water, affecting mobility. | |

| Transformation Rates | Microbial Degradation Half-Life | Defines the rate at which microorganisms break down the parent compound. |

| Formation Fractions of Metabolites | Specifies the proportion of the parent compound that transforms into specific products (e.g., inorganic arsenic). | |

| Environmental Parameters | Soil Composition | Factors like clay, organic carbon, and iron oxide content that influence sorption. researchgate.net |

| Hydrology | Rainfall, runoff, and water flow rates that drive transport. | |

| Temperature and pH | Affects chemical stability and microbial activity rates. |

Emerging Research Themes and Future Perspectives on 2 Aminoethylarsonic Acid

Elucidating Novel Biological Functions and Uncharted Metabolic Pathways

While the biological roles of 2-aminoethylarsonic acid (AEA) are not fully understood, current research is beginning to uncover its interactions with microbial metabolic systems. A significant area of investigation is its role as a structural analog of 2-aminoethylphosphonic acid (AEP), a common biogenic phosphonate (B1237965).

Studies have shown that AEA can be utilized by certain bacteria, such as Pseudomonas aeruginosa, as a sole source of nitrogen for growth. nih.govmicrobiologyresearch.org This bacterium possesses a metabolic pathway that can process AEA, albeit with different efficiencies compared to its natural phosphonate counterpart. The uptake of AEA into the bacterial cell is mediated by the same transport system responsible for AEP uptake, though AEA acts as a competitive inhibitor of this system. nih.govmicrobiologyresearch.org

Once inside the cell, AEA is acted upon by AEP-aminotransferase. This enzyme catalyzes a transamination reaction, converting AEA into 2-arsonoacetaldehyde and alanine (B10760859). nih.govmicrobiologyresearch.org The production of alanine provides the bacterium with a usable nitrogen source, explaining the ability of P. aeruginosa to grow on AEA. nih.govmicrobiologyresearch.org The fate of the resulting 2-arsonoacetaldehyde is a key area for future metabolic investigation. Uncharted pathways may exist for the further catabolism or detoxification of this arsenic-containing aldehyde. The elucidation of these downstream pathways is critical for a complete picture of AEA metabolism.

| Enzyme/System | Substrate/Inhibitor | Parameter | Value |

|---|---|---|---|

| AEP Uptake System | AEP | Km | 6 µM |

| AEA | Ki (competitive) | 18 µM | |

| AEP-Aminotransferase | AEP | Km | 3.85 mM |

| AEA | Km | 4 mM |

Data sourced from studies on Pseudomonas aeruginosa metabolism. nih.govmicrobiologyresearch.org

Engineering Microorganisms for Bioremediation and Biotransformation Applications

The natural ability of microorganisms like Pseudomonas aeruginosa to metabolize this compound opens promising avenues for bioremediation. nih.govmicrobiologyresearch.org Engineering microorganisms to enhance their ability to degrade or transform organoarsenicals is a key future perspective. The goal is to develop robust microbial agents capable of cleaning up sites contaminated with these compounds.

One strategy involves enhancing the expression and efficiency of enzymes known to act on AEA, such as AEP-aminotransferase. Furthermore, the discovery of enzymes like C-As lyases, which directly cleave the carbon-arsenic bond, presents a powerful tool for detoxification. nih.gov Engineering bacteria to express potent C-As lyases could convert toxic organoarsenicals into less harmful inorganic arsenic, which can then be further sequestered. nih.gov

The development of synthetic microbial consortia is another promising approach. mdpi.com In such a system, different microbial species could perform sequential steps in a degradation pathway. For instance, one species could be engineered for efficient uptake and initial transformation of AEA, while another could specialize in cleaving the C-As bond of the resulting intermediates and immobilizing the inorganic arsenic. This division of labor can lead to a more efficient and resilient bioremediation process. mdpi.com Bioaugmentation, the process of introducing these specialized microbes into contaminated environments, could become a viable strategy for treating organoarsenical pollution. scielo.br

Development of Advanced Analytical Platforms for In Situ and Trace Analysis in Complex Matrices

A significant challenge in studying the environmental fate and biological role of this compound is the lack of sufficiently sensitive and specific analytical methods for its detection in complex samples like soil, water, and biological tissues. Future research must focus on developing advanced analytical platforms capable of in situ and trace-level analysis.

Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are powerful tools for the analysis of amino acids and their derivatives and hold great promise for AEA detection. researchgate.net Developing specific LC-MS/MS methods would allow for highly selective and sensitive quantification of AEA, even in the presence of interfering substances.

Other promising analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This could be used following a derivatization step to make the non-volatile AEA amenable to gas chromatography.

Capillary Electrophoresis (CE): As a charged molecule, AEA is an excellent candidate for analysis by CE, which offers high separation efficiency and minimal sample consumption. researchgate.net

Ion Chromatography (IC): This technique is well-suited for separating ionic compounds and could be optimized for the specific detection of arsonic acids. shimadzu.com

The development of portable sensors for in situ field monitoring represents a long-term goal. Such platforms would enable real-time tracking of AEA in contaminated environments, providing crucial data for risk assessment and the monitoring of bioremediation efforts.

Design and Synthesis of New Organoarsenical Analogues for Biochemical Probing and Research Tool Development

The synthesis of this compound, for example from 2-chloroethylarsonic acid, provides a chemical platform for creating novel analogues. nih.govnih.gov By systematically modifying the structure of AEA, researchers can develop powerful tools for probing biological systems.

Potential modifications and their applications include:

Altering the Ethyl Chain: Shortening, lengthening, or branching the two-carbon chain could probe the spatial requirements of transporter proteins and enzyme active sites that recognize AEA.

Substituting the Amino Group: Replacing the primary amine with other functional groups could help elucidate the importance of this group for molecular recognition and enzymatic transformation.

Introducing Reporter Tags: Attaching fluorescent or isotopic labels to AEA analogues would enable researchers to track the molecule's uptake, distribution, and metabolic fate within cells and organisms.

The design and synthesis of these new organoarsenical analogues, guided by principles of medicinal chemistry, will be instrumental in identifying the specific protein targets of AEA and its metabolites. researchgate.net These research tools are essential for mapping uncharted metabolic pathways and understanding the precise molecular mechanisms underlying the biological effects of this compound.

Q & A

Q. What are the best practices for ensuring data reproducibility in arsenic-containing amino acid research?

- Methodological Answer : Rigorous control of arsenic oxidation states via redox buffers (e.g., dithiothreitol). Data reproducibility is enhanced by open-access sharing of raw spectra, chromatograms, and kinetic datasets .

Q. How can researchers model the environmental persistence of this compound?

- Methodological Answer : Use stable isotope tracing in soil/water systems combined with ICP-MS for arsenic speciation. Degradation pathways are mapped via metabolite profiling and computational modeling (e.g., density functional theory) .

Data Analysis & Interpretation

Q. What statistical approaches address clustered data variability in toxicity studies of this compound?

- Methodological Answer : Mixed-effects models account for nested observations (e.g., repeated measurements in cell cultures). Sensitivity analyses differentiate dose-dependent effects from batch variability .

Q. How should conflicting results about this compound’s receptor binding be critically evaluated?

- Methodological Answer : Compare radioligand binding assays (, ) under identical conditions (pH, ion concentration). Discrepancies may arise from tissue-specific receptor isoforms, addressed via Western blotting or RNA-seq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.